molecular formula C22H31N3O5S B6494254 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide CAS No. 896289-13-7

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide

Cat. No.: B6494254
CAS No.: 896289-13-7
M. Wt: 449.6 g/mol
InChI Key: TUZIXLYMHGRFHT-UHFFFAOYSA-N
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Description

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a complex organic compound notable for its diverse applications in various scientific fields. The structure features multiple functional groups, including a sulfonyl group, a pyrrolidine ring, and a methoxybenzene group, which contribute to its reactivity and utility in both laboratory and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide typically involves several steps:

  • Initial Formation: The preparation starts with the cyclohex-1-en-1-yl ethylamine, which is reacted with ethanediamide.

  • Pyrrolidinyl Substitution: This intermediate compound undergoes a nucleophilic substitution with pyrrolidine-2-ylmethyl, creating the essential pyrrolidinyl linkage.

  • Sulfonylation: The final step introduces the 4-methoxybenzenesulfonyl group through a sulfonylation reaction, using reagents like methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: On an industrial scale, this compound can be synthesized using continuous flow techniques to improve yield and efficiency. These methods often employ automated systems for reagent addition and temperature control, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically at the methoxybenzene moiety, leading to the formation of benzoquinone derivatives.

  • Reduction: Reduction reactions often target the cyclohexenyl group, converting it into a cyclohexyl moiety.

  • Substitution: The sulfonyl and amide groups make it susceptible to nucleophilic substitution, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

  • Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF).

Major Products Formed:

  • Oxidation: Benzoquinone derivatives and related compounds.

  • Reduction: Cyclohexyl-substituted derivatives.

  • Substitution: Various substituted ethanediamide compounds, depending on the nucleophile used.

Scientific Research Applications

In Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.

  • Applied in the development of novel polymeric materials.

In Biology:

  • Potential use as a biochemical probe to study enzyme activities.

  • Investigated for its interactions with various biological macromolecules.

In Medicine:

  • Examined for potential therapeutic effects due to its complex molecular structure, which can interact with a range of biological targets.

In Industry:

  • Utilized in the manufacture of specialty chemicals and advanced materials.

  • Potential use in coatings and adhesives, leveraging its reactive functional groups.

Mechanism of Action

The compound’s effects are largely dictated by its interaction with specific molecular targets. The sulfonyl and amide groups enable it to form hydrogen bonds with proteins and enzymes, potentially altering their activities. The methoxybenzene group can participate in π-π interactions, further influencing molecular recognition processes.

Comparison with Similar Compounds

  • N'-[2-(cyclohexyl)ethyl]-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide: This compound is structurally similar but lacks the double bond in the cyclohexyl group, resulting in different reactivity and applications.

  • N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(4-chlorobenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide:

Uniqueness:

  • The combination of the cyclohex-1-en-1-yl group with the methoxybenzenesulfonyl and pyrrolidine structures provides a unique profile of reactivity and stability.

  • The specific arrangement of functional groups allows for diverse interactions and applications in various fields.

There you go. Dive into the deep complexities of this compound!

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O5S/c1-30-19-9-11-20(12-10-19)31(28,29)25-15-5-8-18(25)16-24-22(27)21(26)23-14-13-17-6-3-2-4-7-17/h6,9-12,18H,2-5,7-8,13-16H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZIXLYMHGRFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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